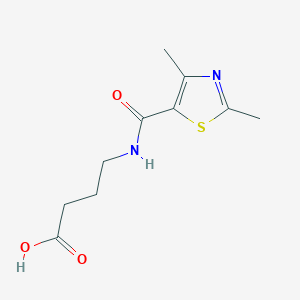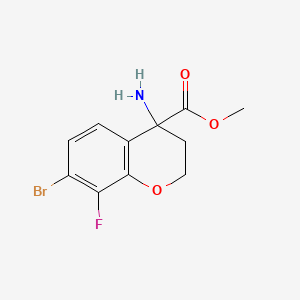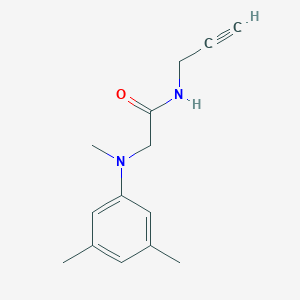
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is an organic compound with a complex structure that includes aromatic, aliphatic, and acetylenic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amine intermediate: The reaction of 3,5-dimethylbenzyl chloride with methylamine under basic conditions to form 3,5-dimethyl-N-methylbenzylamine.
Acetylation: The intermediate is then acetylated using acetyl chloride to form N-(3,5-dimethyl-N-methylbenzyl)acetamide.
Propargylation: Finally, the acetamide is reacted with propargyl bromide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetylenic group to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include halogenated or nitrated derivatives.
科学的研究の応用
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylenic group can participate in click chemistry reactions, forming stable triazole linkages with azides.
類似化合物との比較
Similar Compounds
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide: Unique due to its combination of aromatic, aliphatic, and acetylenic groups.
N-(3,5-Dimethylphenyl)-N-methylacetamide: Lacks the acetylenic group, limiting its reactivity in click chemistry.
2-((3,5-Dimethylphenyl)(methyl)amino)acetamide:
Uniqueness
This compound stands out due to its versatile reactivity, making it valuable in various fields such as organic synthesis, medicinal chemistry, and materials science.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
N-prop-2-ynyl-2-(N,3,5-trimethylanilino)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-5-6-15-14(17)10-16(4)13-8-11(2)7-12(3)9-13/h1,7-9H,6,10H2,2-4H3,(H,15,17) |
InChIキー |
DHNSKCYLJOWXOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N(C)CC(=O)NCC#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


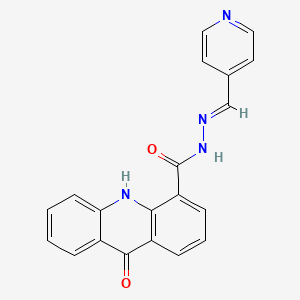
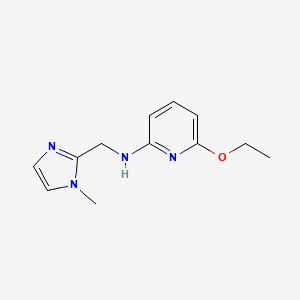
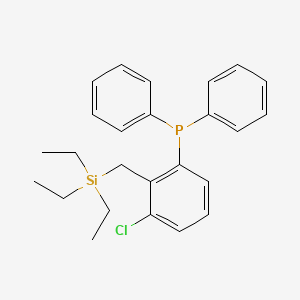

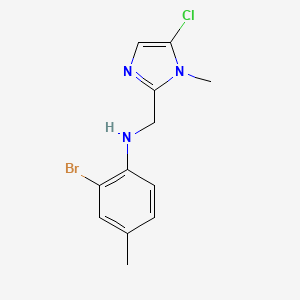
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
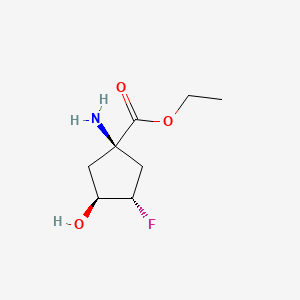
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

